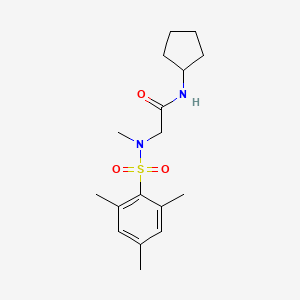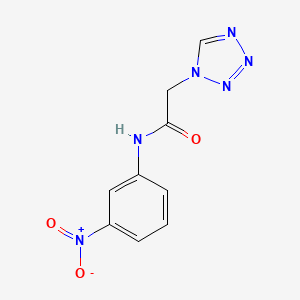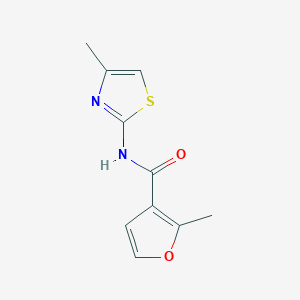
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate, also known as AT-56, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. AT-56 is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and sensitizing cells to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of PKC, this compound has been found to inhibit the phosphorylation of various downstream targets, including Akt, ERK, and JNK. This compound has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bad, while downregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale, making it accessible for research purposes. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, this compound also has some limitations. It has been found to be toxic at high concentrations, making it difficult to use in vivo. Furthermore, the specificity of this compound for PKC is not well understood, and it may inhibit other kinases at high concentrations.
未来方向
There are several future directions for the research of 5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate. First, more studies are needed to determine the specificity of this compound for PKC and its potential off-target effects. Second, the toxicity of this compound needs to be further studied to determine its potential use in vivo. Third, the combination of this compound with other chemotherapeutic agents needs to be explored to determine its potential as a combination therapy. Finally, the potential use of this compound in other diseases, such as diabetes and cardiovascular disease, needs to be investigated.
合成方法
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate can be synthesized using a multi-step process that involves the reaction of 5-(2,4-dimethylphenyl)-2-thioxo-3-(3-aminoprop-2-enoyl)thiazolidin-4-one with acetic anhydride. The reaction is carried out under mild conditions, and the product is obtained in good yield and high purity. The synthesis method has been optimized to produce this compound on a large scale, making it accessible for research purposes.
科学研究应用
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate has been extensively studied for its potential applications in cancer research. PKC is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. This compound has been found to be a potent inhibitor of PKC, making it a promising candidate for cancer therapy. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy.
属性
IUPAC Name |
[5-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]-2,4-dimethylphenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-4-10(2)14(8-19-11(3)18)6-12(9)5-13(7-16)15(17)20/h4-6H,8H2,1-3H3,(H2,17,20)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBGJAOZYDVEY-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1COC(=O)C)C=C(C#N)C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1COC(=O)C)/C=C(/C#N)\C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)



![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)

